molecular formula C12H10O5 B11089449 7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate

7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate

Cat. No.: B11089449
M. Wt: 234.20 g/mol
InChI Key: JIBPBANEKCMIJV-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate typically involves the acetylation of 7-hydroxy-4-methylcoumarin. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives .

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methyl-2-oxochromen-8-yl acetate involves the modulation of various biochemical pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of biological activities, making it a versatile compound for various applications. Its ability to modulate multiple biochemical pathways simultaneously enhances its therapeutic potential .

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

(7-hydroxy-4-methyl-2-oxochromen-8-yl) acetate

InChI

InChI=1S/C12H10O5/c1-6-5-10(15)17-11-8(6)3-4-9(14)12(11)16-7(2)13/h3-5,14H,1-2H3

InChI Key

JIBPBANEKCMIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)O

Origin of Product

United States

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